7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one
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Overview
Description
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused oxazole and pyridine ring system, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a nitro-substituted pyridine derivative with an appropriate oxazole precursor. The reaction conditions often include the use of solvents such as anhydrous ethyl acetate and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring system .
Scientific Research Applications
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione: Similar in structure but contains a thione group instead of a nitro group.
Spiro[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles: Features a spiro linkage and different substituents.
Uniqueness
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is unique due to its specific combination of a hydroxyl group and a nitro group on the fused oxazole-pyridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H6N2O5 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
7-hydroxy-8-nitro-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O5/c10-4-3-5(11)8-1-2-14-7(8)6(4)9(12)13/h3,10H,1-2H2 |
InChI Key |
LETZYRJEUJBNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=O)N21)O)[N+](=O)[O-] |
Origin of Product |
United States |
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